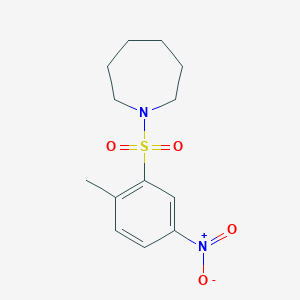

1-(2-Methyl-5-nitrophenyl)sulfonylazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2-Methyl-5-nitrophenyl)sulfonylazepane involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precise details can be found in the literature .

Molecular Structure Analysis

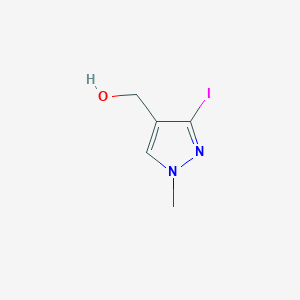

The molecular structure of this compound reveals an azepane ring (a seven-membered heterocycle) fused with a phenyl ring. The nitro group and sulfonyl group are strategically positioned, affecting the compound’s reactivity and stability. Computational studies and X-ray crystallography have provided insights into its 3D arrangement .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways : The versatility of sulfonamide compounds, similar to "1-(2-Methyl-5-nitrophenyl)sulfonylazepane," is showcased in research aimed at expanding the toolkit for synthetic chemists. For instance, the study on the easy access to 4-nitrothiochroman S,S-dioxides via ring enlargement highlights a method where sulfone compounds facilitate cyclization and ring expansion, demonstrating their role in synthesizing complex heterocycles with potential applications in developing new materials and bioactive molecules (Bianchi et al., 2004).

Electrochemical Properties : Aryl sulfones with strong electron-withdrawing substituents, such as "this compound," have been studied for their electrochemical behavior. The research demonstrates how these compounds' radical anions are long-lived and react differently than expected, bypassing classic cleavage reactions. This property could be utilized in designing novel electrochemical sensors or in organic synthesis, where controlled radical reactions are required (Pilard et al., 2001).

Reactivity and Applications in Organic Synthesis : The synthesis of nitrocyclopentanes through a 3 + 2 strategy involving sulfone compounds illustrates the reactivity of sulfonamides in facilitating tandem annulation reactions. This method offers a route to synthesize nitro-substituted cyclopentane derivatives, crucial intermediates for pharmaceuticals and agrochemicals (Ghera et al., 1993).

Catalysis and Transformations : Research on the catalytic applications of sulfonamide derivatives showcases their role in facilitating various chemical transformations. For example, the selective synthesis of sulfoxides and sulfones from sulfides using methyltrioxorhenium-catalyzed oxidation highlights the utility of sulfonamide compounds in oxidation reactions, an essential process in synthesizing fine chemicals and pharmaceuticals (Yamazaki, 1996).

properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-11-6-7-12(15(16)17)10-13(11)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJTAXDGIDBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)

![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)

![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)